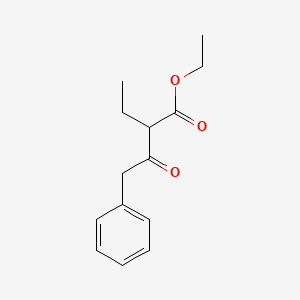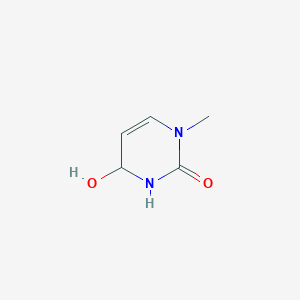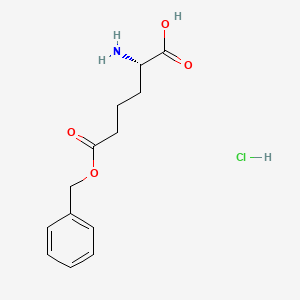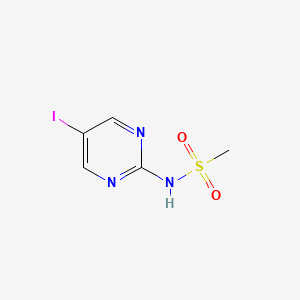![molecular formula C19H18N4O B13092997 7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a pyrido[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a benzyl-substituted pyrimidine. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties, making them valuable for further research and development .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby reducing fibrosis . Additionally, it may interact with other enzymes and receptors, modulating various biological processes .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anti-fibrotic and anti-cancer activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs), these compounds are used in cancer research.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: These compounds exhibit NF-κB inducing kinase (NIK) inhibitory activity and are explored for their potential in treating inflammatory diseases.
Uniqueness
7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one stands out due to its unique combination of benzyl and pyridinyl groups, which enhance its chemical reactivity and potential biological activities. Its ability to inhibit collagen synthesis and its potential anti-cancer properties make it a valuable compound for further research and development .
特性
分子式 |
C19H18N4O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
7-benzyl-2-pyridin-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18N4O/c24-19-15-9-11-23(12-14-6-2-1-3-7-14)13-17(15)21-18(22-19)16-8-4-5-10-20-16/h1-8,10H,9,11-13H2,(H,21,22,24) |
InChIキー |
TVYKFFLXJMPOQR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)

![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)


![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)




![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)

![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
